
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the class of compounds known as ketones and has a molecular weight of 365.17 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been found to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to inhibit cancer cell proliferation, and its anti-inflammatory and analgesic effects. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to evaluate the potential side effects of this compound.
3. Studies to optimize the synthesis of this compound and develop more efficient methods for its production.
4. Studies to evaluate the potential use of this compound in combination with other drugs for cancer treatment.
5. Studies to evaluate the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and other neurodegenerative disorders.
In conclusion, 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone is a chemical compound that has potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it has been found to exhibit anticancer, anti-inflammatory, and analgesic effects. Further research is needed to fully understand the potential of this compound and its limitations.
Métodos De Síntesis
The synthesis of 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone involves several steps. The first step involves the reaction of 2-bromo-4-methylphenol with potassium carbonate in dimethylformamide (DMF) to form the potassium salt of 2-bromo-4-methylphenol. The second step involves the reaction of the potassium salt of 2-bromo-4-methylphenol with ethyl 2-bromoacetate in DMF to form ethyl 2-(2-bromo-4-methylphenoxy)acetate. The final step involves the reaction of ethyl 2-(2-bromo-4-methylphenoxy)acetate with azetidine in the presence of potassium carbonate in DMF to form 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, it has been studied for its potential use in the treatment of inflammation and pain.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9-3-4-11(10(13)7-9)16-8-12(15)14-5-2-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNDDFSEBSFXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)
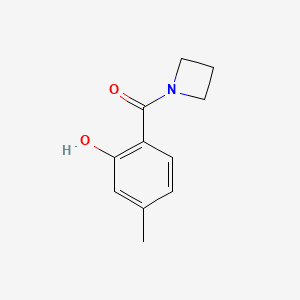

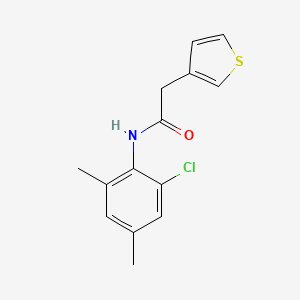
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
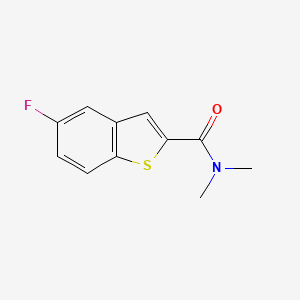
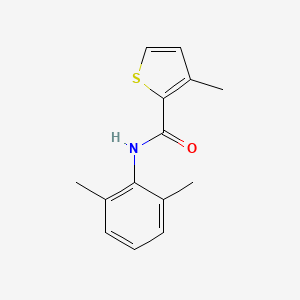
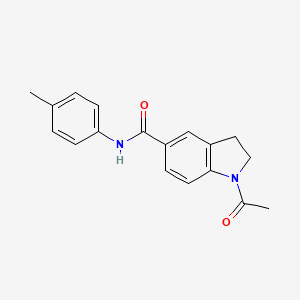
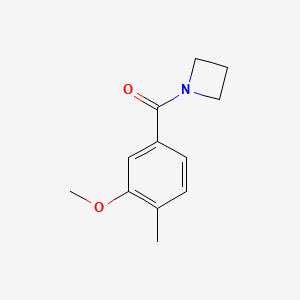
![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)


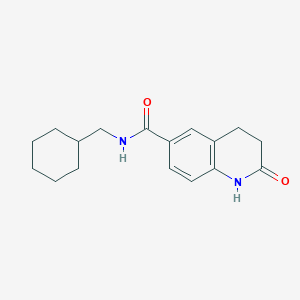
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)